2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a benzimidazole core linked to a thiophene-pyridine moiety via an acetamide bridge
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole moiety have been reported to exhibit antitumor activities . These compounds are known to interact with various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
Mode of Action
Compounds with similar structures have been shown to undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules, which incorporate a benzimidazole moiety, have been found to exhibit antitumor activities .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with the normal functioning of cancer cells, leading to their death .
Result of Action
The compound’s action results in the inhibition of cancer cell growth. In particular, it has been found to exhibit high potency against MCF-7, NCI-H460, and SF-268 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The thiophene-pyridine moiety can be synthesized separately through a series of reactions involving thiophene and pyridine derivatives . The final step involves coupling the benzimidazole core with the thiophene-pyridine moiety using an acetamide linker under specific conditions such as reflux in ethanol with piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and thiophene-pyridine conjugates, such as:
- 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
- 2-(benzo[d]thiazol-2-yl)acetonitrile
- 1,4-Di(1H-imidazol-1-yl)benzene
Uniqueness
What sets 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a novel organic molecule featuring a benzimidazole core linked to a thiophene-pyridine moiety via an acetamide bridge. This structural arrangement suggests potential biological activity, particularly in therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Benzimidazole Core : Known for its diverse biological activities.
- Thiophene-Pyridine Moiety : Enhances interactions with biological targets.
- Acetamide Linkage : Contributes to the overall stability and solubility of the compound.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity
- The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
- In vivo studies showed tumor growth suppression in mice models treated with the compound, indicating its potential as an anticancer agent .
-
Antimicrobial Activity
- Preliminary screening against common pathogens has shown promising results. The compound exhibited strong activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
- Additionally, derivatives of benzimidazole compounds similar to this one have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity
Case Study 1: Anticancer Efficacy
A study conducted on various benzimidazole derivatives indicated that compounds structurally similar to this compound displayed strong binding affinity to human topoisomerase I, a key target in cancer therapy . The study employed DNA relaxation assays to confirm these interactions.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that modifications to the thiophene-pyridine moiety significantly enhanced antibacterial activity, making it a promising candidate for further development in treating infections caused by resistant strains .
Table 1: Biological Activity Summary
Activity Type | Test Subject | IC50 Value | Reference |
---|---|---|---|
Anticancer | MCF7 Cells | 25.72 ± 3.95 μM | |
Antimicrobial | Staphylococcus aureus | 0.015 mg/mL | |
Anti-inflammatory | COX-2 Inhibition | 3.11 ± 0.41 μM |
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)aniline | Benzimidazole Derivative | Anticancer |
5-bromo-2-thiazolyl derivative | Thiazole-Benzimidazole | Antibacterial |
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCMEFPDDEPGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.